

Introduction: The Criticality of Isomer-Specific Identification in Pyrimidine Chemistry

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Compound of Interest

Compound Name: *Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate*

CAS No.: 62222-36-0

Cat. No.: B1530914

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The dihydroxypyrimidine scaffold is a cornerstone in the fields of medicinal chemistry, biochemistry, and agricultural science. As a heterocyclic aromatic compound, its structure is deceptively simple, yet the specific placement of two hydroxyl groups on the pyrimidine ring gives rise to distinct isomers with profoundly different chemical properties and biological roles. For researchers and drug development professionals, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise—it is a fundamental requirement for reproducible research and successful discovery programs.

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple catalog of data. It provides a practical framework for understanding, identifying, and utilizing key dihydroxypyrimidine isomers, with a focus on the ubiquitous 2,4-dihydroxypyrimidine (uracil), the versatile synthetic intermediate 4,6-dihydroxypyrimidine, and the emerging 4,5-dihydroxypyrimidine scaffold. We will delve into the causality behind synthetic choices, provide robust analytical protocols for confident characterization, and contextualize the importance of these molecules in modern research.

Section 1: Core Chemical Identifiers and Physicochemical Properties

Precise identification begins with a universal language of chemical identifiers. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance, ensuring that a specific molecule is recognized globally, irrespective of its various systematic or common names. The following table summarizes the key identifiers and properties for three significant dihydroxypyrimidine isomers. This comparative layout is essential for rapid assessment in a laboratory setting.

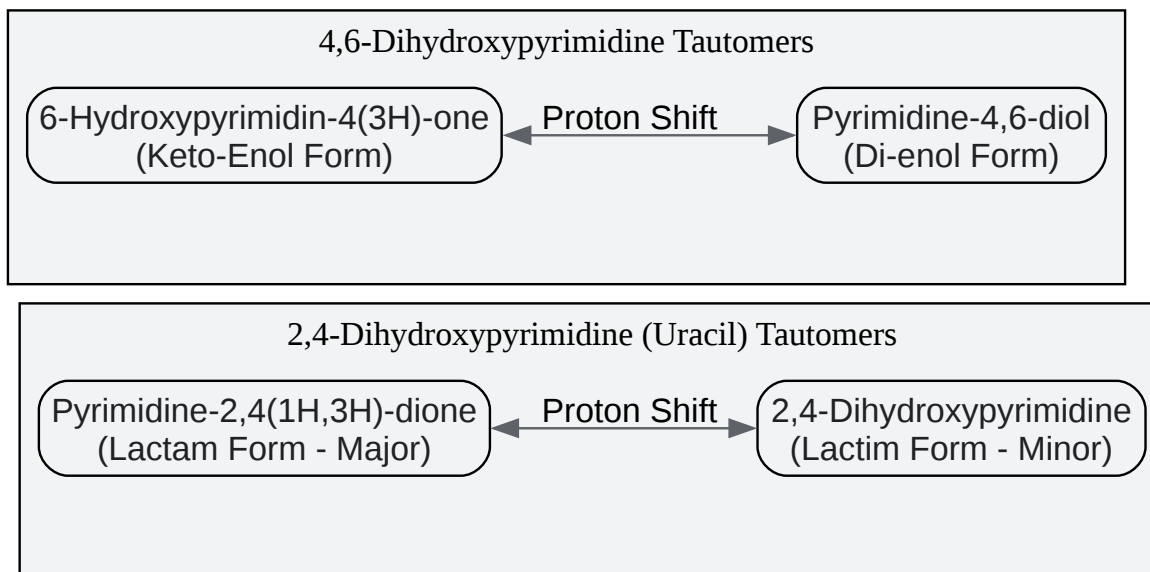
Identifier	2,4-Dihydroxypyrimidine (Uracil)	4,6-Dihydroxypyrimidine	4,5-Dihydroxypyrimidine
Structure	ngcontent-ng-c1989010908="" class="ng-star-inserted">		
CAS Number	66-22-8[1][2][3][4]	1193-24-4[5][6][7]	13754-19-3 (related diamine)
Molecular Formula	C ₄ H ₄ N ₂ O ₂ [1][3]	C ₄ H ₄ N ₂ O ₂ [5][7][8]	C ₄ H ₄ N ₂ O ₂
Molecular Weight	112.09 g/mol [1][3][5]	112.09 g/mol [5][8]	112.09 g/mol
IUPAC Name	Pyrimidine-2,4(1H,3H)-dione[2]	6-Hydroxy-4(1H)-pyrimidinone[7]	Pyrimidine-4,5-diol
Synonyms	Uracil, 2,4-Dioxypyrimidine[1][2][3]	4,6-Pyrimidinediol[5][7]	DHP
PubChem CID	1174[9]	14512[5][7]	83703 (related diamine)[10]
Appearance	White crystalline powder[3][11]	Yellow to orange crystalline powder[5]	Not specified
Melting Point	335-338 °C (decomposes)[3][11]	>300 °C	204-206 °C (related diamine)[10]
Solubility	Sparingly soluble in water[3][11]	Soluble in various solvents[5]	Not specified

Note: Data for 4,5-dihydroxypyrimidine is less common in public databases; some data refers to its closely related diamino- derivative.

Section 2: The Foundational Role of Tautomerism

Dihydroxypyrimidines exist as an equilibrium of tautomeric forms—isomers that differ in the position of a proton and a double bond. This phenomenon is not a mere chemical curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity. The

predominant tautomers are the lactam (keto) and lactim (enol) forms. For instance, Uracil predominantly exists in the dioxo (lactam) form, which is crucial for its role in forming two specific hydrogen bonds with adenine in RNA.[9] 4,6-dihydropyrimidine can also exist in multiple tautomeric forms.[12] Understanding these equilibria is vital for interpreting spectroscopic data and predicting reaction outcomes.



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Caption: Tautomeric equilibria for Uracil and 4,6-Dihydropyrimidine.

Section 3: Synthetic Pathways and Methodologies

The synthesis of dihydropyrimidines is a well-established field, yet the choice of pathway depends heavily on the desired isomer and the available starting materials. The protocols below are not just recipes; they include the scientific rationale behind the procedural choices.

Protocol 3.1: Synthesis of 4,6-Dihydropyrimidine via Condensation

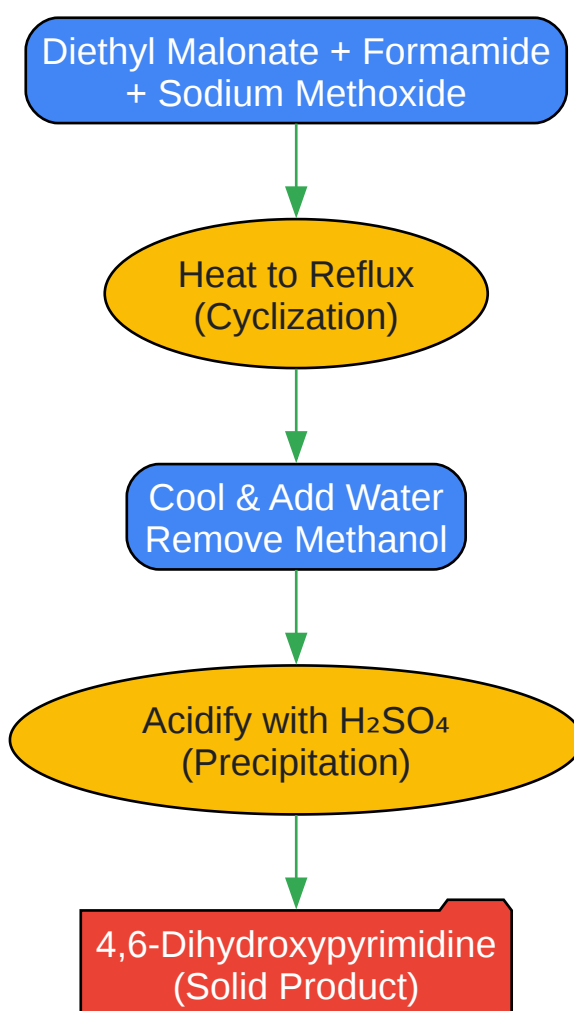
This is a classic cyclocondensation reaction, building the pyrimidine ring from simpler acyclic precursors. It is widely used in industrial settings for producing key agrochemical and pharmaceutical intermediates.[13][14]

Principle: The core of this synthesis is the reaction between a compound containing a dicarbonyl group (or a derivative) and a source of the N-C-N fragment. Here, a malonic acid ester reacts with formamide in the presence of a strong base. The base deprotonates the active methylene group of the malonate, initiating the condensation cascade.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a solution of an alkali metal alkoxide (e.g., sodium methoxide, 3.0-4.0 eq.) in its corresponding alcohol (e.g., anhydrous methanol).[14]
 - **Expertise & Experience:** The use of an anhydrous alcohol is critical to prevent the quenching of the strong alkoxide base by water. The excess base ensures the complete deprotonation of the malonate.
- **Addition of Reagents:** To the stirred alkoxide solution, add formamide (2.0-4.0 eq.) followed by the slow, dropwise addition of a dialkyl malonate (e.g., diethyl malonate, 1.0 eq.).[14]
 - **Trustworthiness:** The order of addition is important. Adding the malonate slowly to the base/formamide mixture controls the initial exothermic reaction and ensures homogeneity.
- **Cyclization:** Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
 - **Expertise & Experience:** Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps that form the aromatic pyrimidine ring.
- **Work-up and Isolation:** After cooling, add water to the reaction mixture. Remove the alcohol solvent under reduced pressure (e.g., rotary evaporation).[14]
 - **Causality:** Adding water hydrolyzes any remaining ester groups and converts the sodium salt of the product into a more soluble form before acidification. Removing the alcohol simplifies the subsequent precipitation step.
- **Precipitation:** Carefully acidify the aqueous residue with a strong acid (e.g., sulfuric acid) to a pH of 1-5.[14] The 4,6-dihydropyrimidine product will precipitate out of the solution.

- Trustworthiness: Acidification protonates the dihydroxypyrimidine salt, causing its solubility in water to decrease dramatically, leading to its precipitation.
- Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The purity can be assessed by HPLC and NMR.



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Caption: Workflow for the synthesis of 4,6-Dihydroxypyrimidine.

Protocol 3.2: Synthesis of 2,4-Dihydroxypyrimidine (Uracil) from Malic Acid

A common industrial method for synthesizing uracil involves the condensation of malic acid with urea in the presence of a strong dehydrating acid.[3][4]

Principle: Fuming sulfuric acid (oleum) acts as both a catalyst and a dehydrating agent. It facilitates the condensation of urea with malic acid, followed by an oxidative cyclization to form the pyrimidine ring.

Step-by-Step Methodology:

- **Reaction Setup:** In a flask suitable for strong acids, cautiously add malic acid (1.0 eq.) to fuming sulfuric acid (oleum).
 - **Expertise & Experience:** This step is highly exothermic and must be performed with extreme care in a fume hood with appropriate personal protective equipment. The oleum is a powerful dehydrating agent that initiates the reaction.
- **Urea Addition:** Slowly add urea (1.0 eq.) to the mixture while maintaining control of the temperature.
- **Reaction:** Heat the mixture according to established procedures to drive the condensation and cyclization.^{[3][4]}
- **Isolation:** The reaction is typically quenched by carefully pouring it onto ice, which dilutes the acid and precipitates the uracil product.
- **Purification:** The crude uracil is collected by filtration, washed extensively with water to remove residual acid, and can be further purified by recrystallization.

Section 4: Analytical Characterization Workflows

Confirming the identity and purity of a specific dihydroxypyrimidine isomer is paramount. A multi-technique approach is the most robust strategy.^{[7][11][15]}

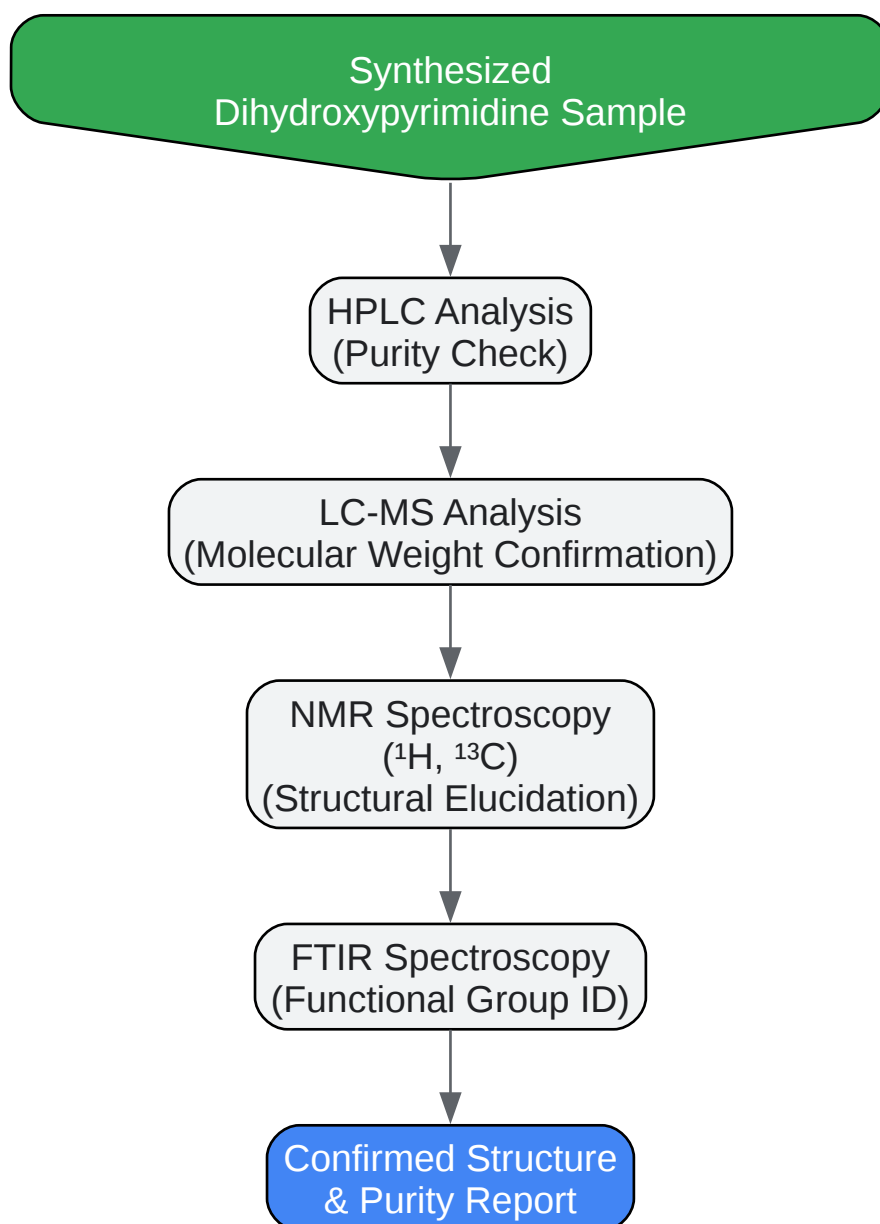
Principle: No single technique provides all necessary information. Chromatography (HPLC) is used to assess purity and quantify the compound, Mass Spectrometry (MS) confirms the molecular weight, NMR spectroscopy elucidates the precise chemical structure and isomeric form, and FTIR provides information on the functional groups present.

Protocol 4.1: Standard Characterization Workflow

- High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the sample and quantify its concentration.
- Sample Preparation: Dissolve a small amount of the synthesized material in a suitable solvent (e.g., water/methanol mixture).
- Methodology:
 - Column: C18 reverse-phase column (suitable for polar compounds).[5][9]
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[16]
 - Detection: UV detector set at a wavelength where the pyrimidine ring absorbs strongly (typically around 260 nm).[16]
- Interpretation: A pure sample should yield a single, sharp peak at a characteristic retention time. Purity is calculated based on the relative area of the main peak.
- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Purpose: To confirm the molecular weight of the compound eluted from the HPLC.
 - Methodology: The eluent from the HPLC is directly introduced into a mass spectrometer (e.g., a Triple Quadrupole or Time-of-Flight instrument).[5] Electrospray ionization (ESI) is a common technique.
 - Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion ($[M+H]^+$ or $[M-H]^-$) of the dihydroxypyrimidine (expected $m/z \approx 113.03$ or 111.02). For uracil, fragmentation might yield peaks at $m/z = 69$ and 42 .[17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To provide an unambiguous structural confirmation and differentiate between isomers.[14]
 - Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO- d_6 or D_2O).
 - Methodology: Acquire 1H NMR and ^{13}C NMR spectra.

- Interpretation: The number of signals, their chemical shifts (ppm), and their coupling patterns are unique to each isomer. For example, in the ^1H NMR of 4,6-dihydroxypyrimidine in DMSO-d_6 , characteristic peaks appear around 11.77 ppm (NH), 8.03 ppm (CH), and 5.23 ppm (CH).^[18] The proton and carbon environments in uracil will be distinctly different, allowing for clear differentiation.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Purpose: To identify the key functional groups present in the molecule.^[12]^[19]
 - Methodology: The solid sample is analyzed directly (e.g., using an ATR accessory).
 - Interpretation: The spectrum will show characteristic absorption bands. For pyrimidine derivatives, look for C=O stretching (around $1650\text{--}1700\text{ cm}^{-1}$) and N-H stretching (around $3100\text{--}2900\text{ cm}^{-1}$), which helps confirm the presence of the lactam structure.^[8]^[11]



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Caption: A comprehensive analytical workflow for compound characterization.

Section 5: Applications in Research and Development

The structural differences between dihydroxypyrimidine isomers directly translate to their distinct applications:

- 2,4-Dihydroxypyrimidine (Uracil): As a fundamental component of RNA, its primary role is in genetics and molecular biology.[9] In drug development, it is a crucial precursor for synthesizing antimetabolite drugs, most notably 5-Fluorouracil (5-FU), an anticancer agent that works by inhibiting DNA synthesis in rapidly dividing cancer cells.[11][20]
- 4,6-Dihydroxypyrimidine: This isomer is not a nucleobase but a highly valuable chemical intermediate.[5][6] Its hydroxyl groups can be readily converted into other functional groups, such as chlorine atoms, to create 4,6-dichloropyrimidine.[15] This chlorinated intermediate is a key building block for synthesizing a range of pharmaceuticals and agrochemicals, including sulfonamide drugs and the widely used fungicide azoxystrobin.[13]
- 4,5-Dihydroxypyrimidine (DHP): This scaffold has gained significant attention as a metal-binding pharmacophore in drug design.[21][22] Derivatives of 4,5-DHP carboxylic acids have been developed as inhibitors for viral enzymes, such as human cytomegalovirus (HCMV) endonuclease and HIV-1 integrase, demonstrating its potential in developing novel antiviral agents.[21][22]

Conclusion

For scientists in the chemical and biomedical fields, a dihydroxypyrimidine is never just one molecule. It is an isomer with a specific identity, defined by its CAS number, and a unique set of properties that dictate its function. 2,4-dihydroxypyrimidine is the stuff of life's code; 4,6-dihydroxypyrimidine is a versatile lynchpin of industrial synthesis; and 4,5-dihydroxypyrimidine is a promising scaffold for next-generation therapeutics. The ability to distinguish them through precise synthesis and rigorous, multi-faceted analytical characterization is a foundational skill. This guide provides the necessary identifiers, protocols, and scientific rationale to empower researchers to handle these critical compounds with the confidence and accuracy that excellent science demands.

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